molecular formula C17H18ClN3O3 B2383104 (5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 1448134-35-7

(5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2383104
CAS No.: 1448134-35-7
M. Wt: 347.8
InChI Key: KYRXSNHIGKNBCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “(5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone”, there are studies on the synthesis of substituted pyridines with diverse functional groups . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Crystal and Molecular Structure Analysis

The compound [(5-Chloro-2-methoxyphenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone] has been studied for its crystal and molecular structure. In a related compound, the structure was confirmed through spectroscopic characterization and X-ray diffraction (XRD) study, revealing details about the crystalline structure and molecular interactions (Lakshminarayana et al., 2009).

Synthesis and Antimicrobial Activity

There's significant research in the synthesis and antimicrobial activity of compounds related to [this compound]. A study focused on the synthesis of new pyridine derivatives, including their structure establishment through elemental analysis and spectral studies. These compounds exhibited varying degrees of antimicrobial activity against different strains of bacteria and fungi (Patel et al., 2011).

Synthesis of Low-Cost Emitters with Large Stokes' Shift

In the field of materials science, derivatives of the compound have been used to synthesize low-cost emitters with large Stokes' shift. These compounds, characterized by spectroscopic and crystallographic techniques, showed potential in applications like luminescent materials due to their significant optical properties (Volpi et al., 2017).

Drug Discovery and Molecular Docking Studies

In drug discovery, related compounds have been synthesized and evaluated as small molecule antagonists for various receptors. These studies often include molecular docking analyses to understand the interaction between the compound and specific protein targets, providing insights into potential therapeutic applications (Romero et al., 2012).

Synthesis of Novel Pyridine Derivatives for 5-HT1A Receptor Activation

Compounds similar to [this compound] have been synthesized and tested for their efficacy in activating the 5-HT1A receptor, an area relevant in the study of depression and anxiety disorders. These derivatives displayed potent and selective agonist activity in both in vitro and in vivo models (Vacher et al., 1999).

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-23-15-5-4-12(18)11-14(15)17(22)21-9-6-13(7-10-21)24-16-3-2-8-19-20-16/h2-5,8,11,13H,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRXSNHIGKNBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)OC3=NN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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